
Protein kinase inhibitor peptide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Protein kinase inhibitor peptide corresponds to the inhibitory domain of the heat-stable protein kinase inhibitor.
科学的研究の応用
Cancer Research
Protein kinase inhibitor peptides are extensively utilized in cancer studies due to their ability to modulate signaling pathways associated with tumor growth and survival.
- Inhibition of Protein Kinase A : The endogenous protein kinase inhibitor peptide (PKI) is primarily known for its role as a specific inhibitor of protein kinase A (PKA). Research has demonstrated that PKI can redirect G protein-coupled receptor (GPCR) signaling towards promoting cell growth in cancer cells, highlighting its potential as a therapeutic target in oncology .
- Facilitation of Other Kinases : Interestingly, studies have shown that at certain concentrations, PKI can also enhance the activity of several isoforms of protein kinase C (PKC) and other kinases like p70S6K and ROCK1. This dual functionality suggests that PKIs may act as molecular switches that could be leveraged to manipulate signaling pathways in cancer therapy .
Neuroscience
In neurobiology, PKIs are used to explore the modulation of neuronal signaling pathways.
- Modulation of cAMP-dependent Protein Kinase : PKIs play a significant role in regulating cAMP-dependent protein kinase functions, which are crucial for various neuronal processes. The ability of PKIs to inhibit PKA has been used to study synaptic plasticity and memory formation .
- Potential Therapeutic Applications : Given their role in modulating neuronal signaling, PKIs may have therapeutic implications for neurodegenerative diseases and psychiatric disorders by restoring normal signaling pathways disrupted in these conditions.
Therapeutic Development
The development of PKIs as therapeutic agents is a growing area of interest.
- Drug Design : The specificity of PKIs for particular kinases makes them attractive candidates for drug design. For instance, cyclic peptides have been developed to selectively inhibit various kinases involved in disease processes . These inhibitors can potentially lead to new treatments for conditions such as cancer and metabolic disorders.
- Combination Therapies : There is ongoing research into using PKIs in combination with other therapies to enhance treatment efficacy. For example, combining PKIs with traditional chemotherapeutics could improve outcomes by simultaneously targeting multiple pathways involved in tumor growth and resistance .
Table 1: Summary of Key Studies Involving Protein Kinase Inhibitor Peptides
Study | Focus | Findings |
---|---|---|
Hoy et al., 2020 | Cancer Cell Signaling | Demonstrated that PKI redirects GPCR signals towards cell growth; implicates potential for targeted cancer therapies. |
PMC7878667 | Kinase Specificity | Explored the effects of PKI on 55 kinases; revealed facilitation of multiple PKC isoforms at pharmacologically relevant concentrations. |
Frontiers in Molecular Biosciences | Peptide-Based Inhibitors | Discussed the design and efficacy of cyclic peptides as selective inhibitors for various protein kinases involved in disease pathways. |
Discussion on Findings
The findings from these studies underscore the versatility of protein kinase inhibitor peptides as both experimental tools and potential therapeutic agents. Their ability to selectively inhibit or facilitate kinase activity opens new avenues for understanding complex cellular signaling networks and developing targeted therapies.
特性
CAS番号 |
128022-93-5 |
---|---|
分子式 |
C84H136N28O27 |
分子量 |
1970.2 g/mol |
IUPAC名 |
(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C84H136N28O27/c1-11-38(3)62(109-76(133)53(31-46-19-14-13-15-20-46)105-75(132)55(34-60(121)122)104-66(123)40(5)98-73(130)52(32-47-24-26-48(117)27-25-47)107-80(137)65(45(10)116)112-77(134)61(86)43(8)114)79(136)100-41(6)67(124)108-56(37-113)69(126)96-35-58(119)102-50(22-17-29-94-83(89)90)72(129)111-64(44(9)115)78(135)97-36-59(120)101-49(21-16-28-93-82(87)88)70(127)103-51(23-18-30-95-84(91)92)71(128)106-54(33-57(85)118)74(131)99-42(7)68(125)110-63(81(138)139)39(4)12-2/h13-15,19-20,24-27,38-45,49-56,61-65,113-117H,11-12,16-18,21-23,28-37,86H2,1-10H3,(H2,85,118)(H,96,126)(H,97,135)(H,98,130)(H,99,131)(H,100,136)(H,101,120)(H,102,119)(H,103,127)(H,104,123)(H,105,132)(H,106,128)(H,107,137)(H,108,124)(H,109,133)(H,110,125)(H,111,129)(H,112,134)(H,121,122)(H,138,139)(H4,87,88,93)(H4,89,90,94)(H4,91,92,95)/t38-,39-,40-,41-,42-,43+,44+,45+,49-,50-,51-,52-,53-,54-,55-,56-,61-,62-,63-,64-,65-/m0/s1 |
InChIキー |
ZLKNTGQAQQSIFV-HQAKDUOCSA-N |
SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N |
外観 |
Solid powder |
Key on ui other cas no. |
128022-93-5 |
純度 |
>98% (or refer to the Certificate of Analysis) |
配列 |
TTYADFIASGRTGRRNAI |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Protein kinase inhibitor peptide; PKIP; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。